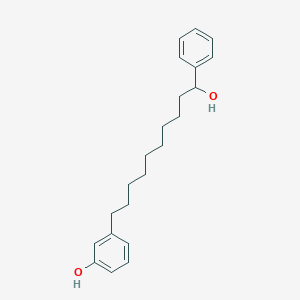

3-(10-Hydroxy-10-phenyldecyl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(10-Hydroxy-10-phenyldecyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C22H30O2 and its molecular weight is 326.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group activates the aromatic ring toward EAS. Key reactions include:

Nitration

-

Conditions : Nitric acid (HNO3) in aqueous or acidic media.

-

Products : Nitro-substituted derivatives at the ortho and para positions relative to the hydroxyl group. Steric hindrance from the bulky 10-phenyldecyl chain may favor para-substitution.

-

Mechanism : The hydroxyl group donates electron density to the ring, facilitating nitronium ion (NO2+) attack .

Sulfonation

-

Conditions : Sulfuric acid (H2SO4) at varying temperatures.

-

Products :

-

Thermodynamic vs. kinetic control : High temperatures favor the thermodynamically stable para isomer due to reduced steric strain .

Oxidation Reactions

The phenolic hydroxyl and benzylic alcohol groups are susceptible to oxidation:

| Oxidizing Agent | Reaction Site | Product | Conditions |

|---|---|---|---|

| KMnO4 (acidic) | Benzylic alcohol | Ketone or carboxylic acid derivative | Heat, H+ |

| CrO3 | Phenolic -OH | Quinone structure | Anhydrous, acidic |

Esterification and Ether Formation

-

Esterification :

-

Etherification :

Hydroxyl–Yne Dynamic Exchange

The terminal benzylic alcohol may participate in dynamic covalent chemistry:

-

Reagents : Activated alkynes (e.g., propiolates) with base (Cs2CO3).

-

Product : Vinyl ether derivatives via nucleophilic addition-elimination.

-

Equilibrium : Governed by electronic effects of substituents (Hammett correlation) .

Reduction Reactions

-

Catalytic Hydrogenation :

Thermal Decomposition

-

Pyrolysis : At >400°C, the compound may undergo C–O bond cleavage, yielding simpler phenols and styrene derivatives .

Critical Analysis of Available Data

-

Gaps : Direct experimental data for 3-(10-Hydroxy-10-phenyldecyl)phenol is absent in the reviewed literature. Predictions are extrapolated from structurally analogous phenols (e.g., cardanols, alkylphenols) .

-

Steric Effects : The bulky 10-phenyldecyl chain likely suppresses ortho-substitution in EAS, favoring para-products .

-

Thermodynamic Stability : The benzylic alcohol may form intramolecular hydrogen bonds with the phenolic -OH, influencing reactivity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(10-Hydroxy-10-phenyldecyl)phenol, and how can reaction efficiency be improved?

- Methodology : Multi-step organic synthesis is typically required. A plausible route involves:

- Step 1 : Friedel-Crafts alkylation to attach the phenyldecyl chain to the phenolic core.

- Step 2 : Hydroxylation at the C10 position using controlled oxidation (e.g., Sharpless dihydroxylation or enzymatic catalysis).

- Optimization : Monitor reaction progress via HPLC or TLC . Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Lewis acids like AlCl₃) to minimize side products.

Q. How can NMR and X-ray crystallography resolve structural ambiguities in phenolic derivatives like this compound?

- NMR : Assign peaks using ¹H-¹H COSY and HSQC to confirm hydroxyl and aromatic proton positions. Compare with analogs (e.g., DOPO-HQ in ) to validate substitution patterns .

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) for phase resolution. Analyze bond angles to confirm the spatial arrangement of the phenyldecyl chain .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Solubility : Test in polar aprotic solvents (e.g., DMSO) for reactions and non-polar solvents (e.g., hexane) for crystallization.

- Stability : Store at RT in inert atmospheres to prevent oxidation of the hydroxyl group. Degradation studies via accelerated aging (40°C/75% RH) can predict shelf life .

Q. What safety protocols are recommended for handling phenolic compounds with similar structures?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact .

- Waste Management : Neutralize phenolic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Approach : Use DFT calculations (e.g., Gaussian 09) to model transition states for hydroxylation or alkylation. Compare with experimental kinetics to validate mechanisms.

- Case Study : For analogous compounds, QSPR models (Quantitative Structure-Property Relationship) have successfully predicted solubility and toxicity .

Q. What strategies address contradictions in spectroscopic data for hydroxylated phenolic derivatives?

- Cross-Validation : Combine IR (O-H stretch at 3200–3600 cm⁻¹) with ¹³C NMR (δ 150–160 ppm for phenolic carbons) to confirm hydroxylation sites.

- Contradiction Resolution : If X-ray data conflicts with NMR, re-examine sample purity or consider polymorphism (e.g., different crystal packing) .

Q. How does the compound’s conformation influence its interaction with biological targets or polymers?

- Biological Studies : Molecular docking (AutoDock Vina) can simulate binding to enzymes or receptors. Compare with analogs like 10-Chlorophenoxarsine ( ) to assess steric effects.

- Polymer Applications : Test thermal stability (TGA) and compatibility with resins (e.g., phenol-formaldehyde systems) .

Q. What advanced techniques characterize degradation pathways under oxidative or photolytic conditions?

属性

CAS 编号 |

155233-36-6 |

|---|---|

分子式 |

C22H30O2 |

分子量 |

326.5 g/mol |

IUPAC 名称 |

3-(10-hydroxy-10-phenyldecyl)phenol |

InChI |

InChI=1S/C22H30O2/c23-21-16-11-13-19(18-21)12-7-4-2-1-3-5-10-17-22(24)20-14-8-6-9-15-20/h6,8-9,11,13-16,18,22-24H,1-5,7,10,12,17H2 |

InChI 键 |

MFDBSKOHHOKJHW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCCCCCCCCC2=CC(=CC=C2)O)O |

规范 SMILES |

C1=CC=C(C=C1)C(CCCCCCCCCC2=CC(=CC=C2)O)O |

同义词 |

kneglomeratanol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。